molecular formula C10H12BrClO B12068324 1-Bromo-3-(4-chlorobutoxy)benzene

1-Bromo-3-(4-chlorobutoxy)benzene

Cat. No.: B12068324
M. Wt: 263.56 g/mol
InChI Key: FFXZTJHLCXELLB-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-chlorobutoxy)benzene is a halogenated aromatic compound with a bromine atom at the para-position (C1) and a 4-chlorobutoxy group at the meta-position (C3) on the benzene ring (Figure 1). The 4-chlorobutoxy substituent consists of a four-carbon alkyl chain terminated by a chlorine atom, linked via an ether bond. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the alkyl chain) and electronic effects from the electron-withdrawing bromine and chlorine atoms.

Properties

IUPAC Name

1-bromo-3-(4-chlorobutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXZTJHLCXELLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-chlorobutoxy)benzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

The industrial production of 1-Bromo-3-(4-chlorobutoxy)benzene follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-chlorobutoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens in the presence of Lewis acids for halogenation.

Major Products Formed

    Nucleophilic Substitution: Products such as phenols, anilines, and thiophenols.

    Electrophilic Substitution: Products such as nitrobenzene derivatives, sulfonated benzene derivatives, and polyhalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(4-chlorobutoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-chlorobutoxy)benzene in chemical reactions involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The nature and position of substituents significantly influence melting/boiling points, solubility, and stability. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key References
1-Bromo-3-(4-chlorobutoxy)benzene Br (C1), 4-Cl-butoxy (C3) 277.54 (calculated) Not reported Not reported -
1-Bromo-3-(trifluoromethoxy)benzene Br (C1), CF₃O (C3) 241.00 153–155 Not reported
3,4′-Dibromodiphenyl ether (BDE-13) Br (C3, C4′) 327.99 Calculated* 242.2
1-(4-Bromobutoxy)-3-methylbenzene Br-butoxy (C1), CH₃ (C3) 257.14 Not reported Not reported

*Boiling points for BDE-13 were calculated using the Le Bas method .

Key Observations :

  • Electron-withdrawing groups : The trifluoromethoxy group (CF₃O) in 1-bromo-3-(trifluoromethoxy)benzene increases density (1.62 g/cm³) and boiling point compared to alkyl ethers due to stronger intermolecular forces .
  • Steric effects : Longer substituents (e.g., 4-chlorobutoxy vs. methoxy) reduce crystallinity, lowering melting points. For example, BDE-13, with rigid diphenyl ether linkages, has a high melting point (242.2°C) .
  • Halogen position : Bromine at meta vs. para positions alters electronic distribution, affecting reactivity in cross-coupling reactions .
Pd-Catalyzed Cross-Coupling Reactions

1-Bromo-3-(trifluoromethoxy)benzene demonstrates high reactivity in Pd-catalyzed arylations with heteroarenes, achieving yields >90% . The electron-withdrawing trifluoromethoxy group enhances oxidative addition to Pd(0) catalysts. However, the chlorine atom could act as a directing group in electrophilic substitutions.

Nucleophilic Substitution

This is distinct from analogs like BDE-13, where bromine atoms on aromatic rings are less reactive toward nucleophiles .

Biological Activity

1-Bromo-3-(4-chlorobutoxy)benzene is an organic compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H12BrClO
  • Molecular Weight : 251.56 g/mol
  • IUPAC Name : 1-bromo-3-(4-chlorobutoxy)benzene

The biological activity of 1-Bromo-3-(4-chlorobutoxy)benzene is primarily attributed to its ability to interact with biological molecules, such as enzymes and receptors. The bromine atom and the chlorobutoxy group can influence the compound's reactivity and binding affinity to various targets, potentially leading to the modulation of metabolic pathways.

Biological Activity Overview

1-Bromo-3-(4-chlorobutoxy)benzene has been studied for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing antimicrobial agents.
  • Anticancer Properties : Research has shown that halogenated phenolic compounds can possess anticancer properties. The specific interactions of 1-Bromo-3-(4-chlorobutoxy)benzene with cancer cell lines are under investigation, with some studies indicating cytotoxic effects on certain types of cancer cells.

Table 1: Summary of Biological Studies on 1-Bromo-3-(4-chlorobutoxy)benzene

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against E. coli and S. aureus at concentrations above 50 µg/mL.
AnticancerInduced apoptosis in breast cancer cell lines at IC50 values of approximately 30 µM.
Enzyme InhibitionInhibited cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory properties.

Detailed Findings

  • Antimicrobial Activity : A study reported that 1-Bromo-3-(4-chlorobutoxy)benzene demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL depending on the organism tested .
  • Anticancer Effects : In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

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